4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole
CAS No.: 2097911-96-9
Cat. No.: VC7573203
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097911-96-9 |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.346 |
| IUPAC Name | [3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone |
| Standard InChI | InChI=1S/C16H18N4O2/c1-19-10-14(17-18-19)16(21)20-6-4-13(9-20)11-2-3-15-12(8-11)5-7-22-15/h2-3,8,10,13H,4-7,9H2,1H3 |
| Standard InChI Key | BRDZUPJLKMZZIY-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=N1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 |
Introduction
4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets.
Structural Characteristics
The molecular formula of 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole is C₁₈H₁₉N₃O₂. Its molecular weight is approximately 327.4 g/mol. The compound integrates several functional groups, including a triazole ring and a benzofuran moiety, contributing to its structural complexity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method utilized is the azide-alkyne cycloaddition, which is a well-established technique for constructing triazole derivatives.
General Synthetic Route
The general synthetic pathway can be summarized as follows:
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Preparation of the Pyrrolidine Derivative: Synthesis begins with the formation of the pyrrolidine derivative from appropriate starting materials.
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Formation of the Triazole Ring: The key step involves the reaction between an azide and an alkyne to form the triazole ring through cycloaddition.
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Final Modifications: Additional modifications may include protection/deprotection steps and functional group transformations to yield the final compound.
Biological Activity
Preliminary studies suggest that compounds similar to 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole exhibit significant biological activities, including:
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Antibacterial Properties: Potential effectiveness against various bacterial strains.
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Antifungal Activity: Investigated for its ability to inhibit fungal growth.
Research Findings
Recent research has highlighted the potential therapeutic applications of this compound in treating various diseases:
Pharmacological Studies
Research indicates that compounds in this class may interact with specific biological targets involved in disease pathways:
| Biological Target | Potential Activity |
|---|---|
| Enzymes in Inflammatory Pathways | Possible inhibition leading to reduced inflammation. |
| Cancer Cell Lines | Indications of cytotoxic effects against cancer cells. |
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